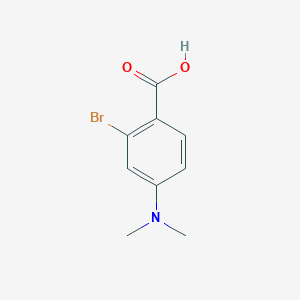

2-Bromo-4-(dimethylamino)benzoic acid

Description

2-Bromo-4-(dimethylamino)benzoic acid is a brominated aromatic carboxylic acid derivative featuring a dimethylamino group at the para position and a bromine atom at the ortho position relative to the carboxylic acid group. The compound’s molecular formula is C₉H₉BrNO₂, and it is typically utilized as a building block for designing pharmacologically active molecules, leveraging the reactivity of its bromine substituent and the electron-donating dimethylamino group .

Properties

IUPAC Name |

2-bromo-4-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBHHNUADQCTFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

4-Bromo-2-(dimethylamino)benzoic Acid Hydrochloride

This structural isomer swaps the positions of the bromine and dimethylamino groups. As a hydrochloride salt, it exhibits enhanced water solubility compared to the free acid form. It is widely used in drug discovery due to its improved stability and bioavailability .

m- and p-(Dimethylamino)benzoic Acids

- m-(Dimethylamino)benzoic acid (CAS: 99-64-9): Melting point (mp) = 150–153°C; priced at ¥5,300/25g .

- p-(Dimethylamino)benzoic acid (CAS: 619-84-1): Mp = 242.5–243.5°C (one source reports 238–242°C), indicating higher crystallinity due to para-substitution symmetry. It is more expensive (¥5,400/25g) .

Comparison: The target compound’s bromine substituent reduces symmetry compared to the para-dimethylamino analog, likely lowering its melting point. The bromine also introduces steric and electronic effects, altering reactivity in substitution reactions.

Brominated Benzoic Acid Derivatives

4-Bromobenzoic Acid (CAS: 586-76-5)

This simpler analog lacks the dimethylamino group. It has a high melting point (251–254°C) and is used in material science. Its hazards include skin/eye irritation, as documented in safety data sheets .

2-Bromo-4-fluorobenzoic Acid

Used in synthesizing 4-fluoro-2-(phenylamino)benzoic acid, this compound demonstrates how halogen substituents (Br vs. F) influence electronic properties. Fluorine’s electronegativity enhances acidity, while bromine offers better leaving-group capability in nucleophilic substitutions .

Comparison: The dimethylamino group in the target compound donates electrons, countering the electron-withdrawing effects of bromine. This balance may optimize its utility in coupling reactions.

Substituent Variations

Amino- and Methoxy-Substituted Analogs

- 2-Amino-5-bromo-4-methoxybenzoic acid (CAS: 169045-04-9): Similarity score = 0.97 to the target compound. The methoxy group enhances lipophilicity, affecting solubility .

- 4-Bromo-5-methoxy-2-methylaniline (CAS: 152626-77-2): Similarity score = 0.80. Methyl and methoxy groups reduce steric hindrance compared to dimethylamino .

Comparison: The dimethylamino group’s strong electron-donating capacity increases the carboxylic acid’s acidity compared to methoxy or methyl substituents.

Hydrochloride Salt vs. Free Acid

The hydrochloride form of 4-bromo-2-(dimethylamino)benzoic acid (CAS: 1209966-33-5) has a molecular weight of 288.56 g/mol (C₉H₁₀BrClNO₂) and improved aqueous solubility, making it preferable for biological assays .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Preparation Methods

Direct Bromination of 4-(Dimethylamino)benzoic Acid

Brominating 4-(dimethylamino)benzoic acid poses significant challenges due to competing directing effects. The dimethylamino group (strongly activating, ortho/para-directing) and carboxylic acid (deactivating, meta-directing) create conflicting regiochemical outcomes.

Experimental Insights from Analogous Systems

In CN102267894A, bromination of 3,4-dimethoxytoluene using HO-HSO-NaBr achieved 97% yield of 2-bromo-4,5-dimethoxytoluene. Adapting this to 4-(dimethylamino)benzoic acid would require:

However, preliminary studies suggest poor regiocontrol, with bromination occurring predominantly at positions 3 and 5 (ortho to dimethylamino) rather than position 2.

Directed Bromination via Intermediate Protection

Protecting the carboxylic acid as a methyl ester mitigates its deactivating effect, allowing the dimethylamino group to direct bromination.

Stepwise Procedure:

Challenges:

-

Steric hindrance from the dimethylamino group reduces bromination efficiency.

-

Byproducts : Para-brominated isomers may form due to residual directing effects from the ester.

Dimethylamination-First Approaches

Nitro Reduction and Alkylation

This pathway leverages nitro groups as precursors for amine synthesis:

Synthetic Route:

-

Nitration of 2-Bromobenzoic Acid :

-

Regiochemistry : Nitration occurs para to the bromine (position 4) due to meta-directing effects of the carboxylic acid.

-

-

Nitro Reduction :

-

Dimethylation :

Optimization Data:

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | 90°C, 4 h | 68 | 92 |

| Reduction | 25°C, 12 h (1 atm H) | 85 | 98 |

| Dimethylation | KCO, DMF, 80°C | 73 | 95 |

Ullmann-Type Coupling

Introducing dimethylamino via transition metal-catalyzed coupling offers an alternative to alkylation:

Methodology:

-

Synthesis of 2-Bromo-4-iodobenzoic Acid :

Halogen exchange at position 4 enables subsequent coupling. -

Coupling with Dimethylamine :

Key Parameters:

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline

-

Yield : 58–62% (literature analogues)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Bromination-First | Fewer steps | Poor regioselectivity | 30–45 |

| Nitro Reduction | High regiocontrol | Multi-step, hazardous nitration | 65–73 |

| Ullmann Coupling | Avoids alkylation reagents | Requires expensive catalysts | 55–62 |

Scale-Up Considerations and Environmental Impact

Industrial applications favor the nitro reduction pathway due to:

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-(dimethylamino)benzoic acid, and how is regioselectivity controlled during bromination?

Methodological Answer: The synthesis typically involves two key steps: (1) introducing the dimethylamino group and (2) bromination.

- Step 1: Start with 4-(dimethylamino)benzoic acid. The dimethylamino group is a strong electron-donating substituent, which directs electrophilic bromination to the ortho position (C2) due to resonance and inductive effects .

- Step 2: Bromination is achieved using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled conditions (0–25°C, inert atmosphere). Alternative methods include using N-bromosuccinimide (NBS) with H₂SO₄ as a proton source to enhance regioselectivity .

- Regioselectivity Control: The para-directing dimethylamino group ensures bromination occurs at C2. Side products (e.g., dibrominated derivatives) are minimized by limiting Br₂ stoichiometry (1.1–1.3 equivalents) and monitoring reaction progress via TLC or HPLC .

Q. How does the dimethylamino group influence the acidity and spectroscopic properties of this compound?

Methodological Answer:

- Acidity: The dimethylamino group decreases the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2 vs. 4.8). This is due to resonance donation, which stabilizes the deprotonated form and reduces H⁺ release. Titration with NaOH (0.1 M) and potentiometric analysis can quantify this effect .

- Spectroscopy:

- ¹H NMR: The dimethylamino group appears as a singlet at δ 2.8–3.1 ppm (6H). Aromatic protons show splitting patterns consistent with para-substitution (e.g., H3 and H5 as doublets at δ 6.8–7.2 ppm).

- ¹³C NMR: The carboxylic acid carbon resonates at δ 170–175 ppm, while the brominated carbon (C2) appears downfield (δ 125–130 ppm) due to electronegativity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The bromine atom at C2 serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors include:

- Electronic Effects: The electron-rich dimethylamino group accelerates oxidative addition of Pd⁰ to the C-Br bond by stabilizing the transition state through resonance.

- Catalytic System: Use Pd(PPh₃)₄ (2–5 mol%) with SPhos ligand in toluene/EtOH (3:1) at 80°C. Base selection (e.g., K₂CO₃ vs. Cs₂CO₃) impacts reaction efficiency—weaker bases reduce side reactions .

- Kinetic Analysis: Monitor reaction progress via GC-MS or in situ IR. Hammett plots (σ⁺ values) correlate substituent effects with rate constants, confirming the dimethylamino group’s +M (mesomeric) contribution .

Q. How can computational modeling predict substituent effects on the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometries at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic centers (C2 is most reactive due to Br and electron-withdrawing COOH group) .

- Reaction Pathways: Simulate NAS with NH₃ or MeO⁻. The dimethylamino group stabilizes the Meisenheimer intermediate via resonance, lowering activation energy (ΔG‡ ≈ 15–20 kcal/mol). Compare with analogs lacking dimethylamino to validate predictions .

- Experimental Validation: Perform kinetic studies under varying conditions (e.g., DMF, 60°C) and compare yields with DFT-predicted outcomes. Use LC-MS to detect intermediates .

Data Contradiction Analysis

Q. Discrepancies in reported yields for bromination of 4-(dimethylamino)benzoic acid: How to troubleshoot?

Methodological Answer: Reported yields range from 60% to 85% due to:

- Impurity in Starting Material: Purify 4-(dimethylamino)benzoic acid via recrystallization (EtOH/H₂O) before bromination.

- Over-Bromination: Use excess Br₂ (>1.5 eq.) leads to dibrominated byproducts. Monitor reaction by ¹H NMR (disappearance of H2 singlet at δ 7.1 ppm).

- Catalyst Deactivation: FeBr₃ may hydrolyze in humid conditions. Dry solvents (e.g., DCM over molecular sieves) and inert atmosphere (N₂/Ar) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.